molecular formula C10H12N4O4S B090893 9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione CAS No. 18520-89-3

9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione

Cat. No. B090893
CAS RN: 18520-89-3
M. Wt: 284.29 g/mol
InChI Key: BPIINOQXEGAJIX-UHFFFAOYSA-N
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Description

The compound 9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione, commonly known as THT, is a purine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In

Mechanism Of Action

THT inhibits xanthine oxidase by binding to the molybdenum cofactor of the enzyme. This binding prevents the enzyme from converting hypoxanthine and xanthine to uric acid, leading to a decrease in the production of reactive oxygen species. THT has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

THT has been found to exhibit several biochemical and physiological effects. In addition to its antioxidant, antiviral, and anticancer properties, THT has been shown to have anti-inflammatory effects. This compound has also been found to improve insulin sensitivity in diabetic rats, making it a potential candidate for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

THT has several advantages for use in lab experiments. This compound is stable and can be easily synthesized with high yields. THT is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, THT has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research involving THT. One potential area of research is the development of THT-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of THT's effects on other enzymes involved in purine metabolism. Additionally, the development of more efficient synthesis methods for THT could lead to its widespread use in scientific research.

Synthesis Methods

THT can be synthesized using various methods, including the reaction of 6-thioguanine with 2,3,4-tri-O-acetyl-1,5-anhydro-D-ribitol in the presence of a catalyst. Another method involves the reaction of 6-thioguanine with 1,2,3,4-tetra-O-acetyl-5-deoxy-D-ribose in the presence of a catalyst. Both of these methods result in the formation of THT with high yields.

Scientific Research Applications

THT has been found to have potential applications in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to cause oxidative damage to cells. THT has also been found to have antiviral and anticancer properties, making it a potential candidate for drug development.

properties

CAS RN

18520-89-3

Product Name

9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione

InChI

InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)

InChI Key

BPIINOQXEGAJIX-UHFFFAOYSA-N

Isomeric SMILES

C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O

SMILES

C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O

Other CAS RN

18520-89-3

synonyms

9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione

Origin of Product

United States

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